molecular formula C3H7ClO B090593 1-Chloro-2-propanol CAS No. 127-00-4

1-Chloro-2-propanol

Cat. No.: B090593
CAS No.: 127-00-4
M. Wt: 94.54 g/mol
InChI Key: YYTSGNJTASLUOY-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-propanol can be synthesized through the addition of hypochlorous acid to propene. The reaction is typically carried out under controlled conditions of pressure (0.12-0.13 MPa) and temperature (45-60°C) . The reaction can be represented as follows:

CH3CH=CH2+HOClCH3CHOHCH2Cl\text{CH}_3\text{CH}=\text{CH}_2 + \text{HOCl} \rightarrow \text{CH}_3\text{CHOHCH}_2\text{Cl} CH3​CH=CH2​+HOCl→CH3​CHOHCH2​Cl

Industrial Production Methods: In industrial settings, the production of this compound involves the same reaction but on a larger scale. The process includes the addition of hypochlorous acid to propene, followed by neutralization and distillation to obtain the final product . This method ensures high yield and purity of the compound.

Chemical Reactions Analysis

1-Chloro-2-propanol undergoes various chemical reactions, including:

Oxidation: When oxidized, this compound can form 1-chloro-2-propanone. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction of this compound can yield 2-propanol. This reaction typically involves reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: this compound can undergo nucleophilic substitution reactions. For example, reacting with ammonia (NH₃) can produce 1-amino-2-propanol .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Ammonia (NH₃)

Major Products:

    Oxidation: 1-Chloro-2-propanone

    Reduction: 2-Propanol

    Substitution: 1-Amino-2-propanol

Scientific Research Applications

1-Chloro-2-propanol has several applications in scientific research and industry:

Chemistry:

Biology and Medicine:

  • Utilized in the study of enzymatic degradation processes, particularly in the degradation of meso-bis-(1-chloro-2-propyl)ether by Rhodococcus sp. strain DTB .

Industry:

Comparison with Similar Compounds

1-Chloro-2-propanol can be compared with other similar compounds such as:

    2-Chloro-1-propanol: Another isomer of chloropropanol with similar properties but different reactivity due to the position of the chlorine atom.

    1-Bromo-2-propanol: Similar in structure but contains a bromine atom instead of chlorine, leading to different reactivity and applications.

    1-Chloro-3-propanol: A compound with the chlorine atom on the third carbon, resulting in different chemical behavior.

Uniqueness: this compound is unique due to its specific reactivity as a halohydrin, making it valuable in the synthesis of various chemical intermediates and products .

Properties

IUPAC Name

1-chloropropan-2-ol
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InChI

InChI=1S/C3H7ClO/c1-3(5)2-4/h3,5H,2H2,1H3
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InChI Key

YYTSGNJTASLUOY-UHFFFAOYSA-N
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Canonical SMILES

CC(CCl)O
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Molecular Formula

C3H7ClO
Record name 1-CHLORO-2-PROPANOL
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DSSTOX Substance ID

DTXSID5020285
Record name 1-Chloro-2-propanol
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Molecular Weight

94.54 g/mol
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Physical Description

1-chloro-2-propanol is a clear colorless to light amber liquid with a mild non residual odor. (NTP, 1992), Liquid, Colorless liquid with a faintly ethereal odor; [ACGIH]
Record name 1-CHLORO-2-PROPANOL
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Boiling Point

259 to 261 °F at 760 mmHg (NTP, 1992), 126-127 °C
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Flash Point

125 °F (NTP, 1992), 125 °F
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Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), SOL IN WATER, ALC, SOL IN ETHANOL, ETHER, CARBON TETRACHLORIDE
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Density

1.115 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.115 @ 20 °C
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Vapor Density

3.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.3 (air=1)
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Vapor Pressure

4.9 mmHg at 68 °F (NTP, 1992), 4.9 [mmHg], 4.9 mm Hg @ 20 °C
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Color/Form

COLORLESS LIQUID

CAS No.

127-00-4, 68081-94-7, 68187-16-6, 68187-18-8, 68187-19-9
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Chloro-2-propanol
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Customer
Q & A

Q1: What is the molecular formula and weight of 1-chloro-2-propanol?

A1: this compound has the molecular formula C3H7ClO and a molecular weight of 94.54 g/mol. [, ]

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, studies have utilized various spectroscopic techniques to characterize this compound, including X-ray photoelectron spectroscopy (XPS), reflection-absorption infrared spectroscopy (RAIRS), and gas chromatography-mass spectrometry (GC-MS). [, , ]

Q3: How does this compound interact with metallic surfaces like copper?

A3: Research shows that this compound undergoes distinct thermal reactions on both clean and oxygen-precovered copper surfaces, leading to the formation of various intermediates and products. [] The presence of pre-adsorbed oxygen can influence the decomposition pathway, favoring specific intermediates and altering product ratios. []

Q4: Can this compound be produced through catalytic reactions?

A4: Yes, this compound is a primary product in the acid-catalyzed ring-opening reaction of propylene oxide with hydrochloric acid. [] The regioselectivity of this reaction, influencing the ratio of this compound to its isomer 2-chloro-1-propanol, is significantly impacted by the solvent used. []

Q5: Are there any studies on the enantioselective synthesis of compounds using this compound?

A5: Yes, researchers have successfully utilized C-metallated derivatives of (S)-1-chloro-2-propanol as chiral reagents in the enantioselective synthesis of various compounds, including diols and lactones. [] This approach leverages the chirality of this compound to control the stereochemical outcome of the reactions.

Q6: What are the toxicological properties of this compound?

A6: Studies have shown that this compound exhibits mutagenicity in various in vitro assays, including the Salmonella/mammalian microsome mutagenicity assay and the TK+/- mouse lymphoma assay. [, ] In vivo studies in rats indicated that oral administration of this compound induced chromosomal aberrations in bone marrow cells. [, ] A two-year drinking water study in rats and mice found no evidence of carcinogenic activity at the tested doses. []

Q7: Is there a risk of this compound contamination in food?

A7: this compound can be present as a residue in foods treated with propylene oxide, primarily in starches. [, ] This has led to the development and validation of sensitive analytical methods, such as GC-MS, to monitor and quantify these residues in food products, ensuring consumer safety. []

Q8: Does this compound pose any environmental concerns?

A8: While research on the environmental fate and behaviour of this compound is limited, some studies highlight its presence in aquatic environments. [] These findings underscore the importance of further investigating its persistence, bioaccumulation potential, and potential impacts on aquatic organisms.

Q9: Are there alternatives to using propylene oxide, which can lead to this compound residues?

A9: Research on alternative sterilization methods for food products, such as dehydrated potato granules, is ongoing. [] This research aims to identify methods that are effective in eliminating microbial contamination while minimizing the formation of potentially harmful residues like this compound.

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